1-Hexyne, 1-bromo-

Hydroboration Kinetics Chemoselectivity

1-Bromo-1-hexyne (CAS 1119-64-8) is a 1-halo-1-alkyne with the formula C₆H₉Br, featuring a terminal alkyne and a bromine substituent at the sp-hybridized carbon. As a member of the bromoalkyne class, it serves as a key electrophilic building block in Sonogashira and Cadiot–Chodkiewicz cross-couplings, in hydroboration sequences for trans-alkene synthesis, and in photochemical radical generation.

Molecular Formula C6H9Br
Molecular Weight 161.04 g/mol
CAS No. 1119-64-8
Cat. No. B12102348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyne, 1-bromo-
CAS1119-64-8
Molecular FormulaC6H9Br
Molecular Weight161.04 g/mol
Structural Identifiers
SMILESCCCCC#CBr
InChIInChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-4H2,1H3
InChIKeyIOKIELYKONFEPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-1-hexyne (CAS 1119-64-8): A Versatile Bromoalkyne Synthon for Controlled Cross-Coupling and Hydroboration


1-Bromo-1-hexyne (CAS 1119-64-8) is a 1-halo-1-alkyne with the formula C₆H₉Br, featuring a terminal alkyne and a bromine substituent at the sp-hybridized carbon. As a member of the bromoalkyne class, it serves as a key electrophilic building block in Sonogashira and Cadiot–Chodkiewicz cross-couplings, in hydroboration sequences for trans-alkene synthesis, and in photochemical radical generation [1] [2].

Why 1-Bromo-1-hexyne Cannot Be Interchanged with Iodo-, Chloro-, or Unsubstituted Analogues


The halogen atom on a 1-halo-1-hexyne exerts a profound electronic effect on the adjacent triple bond, retarding electrophilic addition and altering the kinetic profile of metal-catalyzed couplings. Consequently, swapping 1-bromo-1-hexyne for 1-iodo-1-hexyne or 1-chloro-1-hexyne—or for the parent 1-hexyne—without adjusting reaction parameters can lead to incomplete conversion, over-reaction, or loss of stereochemical fidelity. The quantitative evidence below demonstrates that the bromo congener occupies a distinct reactivity window that is often optimal for stepwise transformations requiring controlled, intermediate rates [1].

Quantitative Differentiation Evidence for 1-Bromo-1-hexyne vs. Closest Analogs


Hydroboration Relative Reactivity: 1-Bromo-1-hexyne Occupies a Unique Intermediate Kinetic Window

In a direct competitive hydroboration study with 9-BBN in CCl₄, 1-bromo-1-hexyne displayed a relative reactivity of 1.01, placing it between the highly reactive 1-iodo-1-hexyne (12.3) and the sluggish 1-chloro-1-hexyne (0.422). The unsubstituted 1-hexyne served as the baseline (100) [1].

Hydroboration Kinetics Chemoselectivity

Photochemical Radical Generation: 1-Bromo-1-hexyne Avoids Ionic Side-Pathways

Direct photolysis at >200 nm of both 1-bromo-1-hexyne and 1-iodo-1-hexyne in polar and non-polar solvents yielded exclusively radical-derived products; no ionic cleavage products were detected [1]. This contrasts with the behavior of many alkyl and vinyl halides, which often produce ionic intermediates under similar conditions.

Photolysis Radical Chemistry Mechanistic Purity

Physical Property Profile: Boiling Point and Density Enable Easier Handling Than Iodo Analogue

1-Bromo-1-hexyne (bp ~153.9 °C, density ~1.298 g/cm³) can be purified by standard vacuum distillation, whereas 1-iodo-1-hexyne (bp ~179.7 °C, density ~1.564 g/cm³) demands higher distillation temperatures that increase thermal decomposition risk. 1-Chloro-1-hexyne (bp ~115.6 °C, density ~0.953 g/cm³) is more volatile and poses greater inhalation hazard.

Physicochemical Properties Purification Safety

Scalable Synthesis via Hypobromite Oxidation: High-Yield Access to 1-Bromo-1-hexyne

The lower homologues of bromoacetylene, including 1-bromo-1-hexyne, are prepared in excellent yield by treating the corresponding terminal alkyne with a concentrated aqueous solution of potassium hypobromite and potassium hydroxide . This method avoids the use of expensive iodinating reagents and generates less hazardous waste than the preparation of 1-iodo-1-hexyne.

Synthesis Scalability Cost-Efficiency

High-Value Application Scenarios for 1-Bromo-1-hexyne Based on Quantitative Evidence


Chemoselective Intermediate in Stereocontrolled trans-Alkene Synthesis via Hydroboration

The intermediate hydroboration reactivity of 1-bromo-1-hexyne (relative rate 1.01 vs. 100 for 1-hexyne) [1] allows clean monohydroboration with 9-BBN, enabling the subsequent stereospecific transformation to trans-alkenes without dihydroboration byproducts. This is critical in pheromone and natural product synthesis where geometric purity is paramount.

Radical Photoinitiator for Precision Polymer and Material Patterning

Because 1-bromo-1-hexyne generates exclusively radical-derived species upon >200 nm photolysis [2], it serves as a clean radical precursor for surface grafting, photolithography, and polymer cross-linking—applications where ionic side-reactions would compromise pattern fidelity.

Cross-Coupling Partner for Unsymmetrical 1,3-Diynes via Cadiot–Chodkiewicz Reaction

As a bromoalkyne, 1-bromo-1-hexyne is a preferred substrate in Cadiot–Chodkiewicz couplings with terminal alkynes to assemble unsymmetrical 1,3-diynes [3]. The balanced reactivity of the C–Br bond facilitates selective heterocoupling while minimizing homocoupling, a key requirement for producing extended π-conjugated materials.

General Alkynylating Agent for Small-Molecule Library Synthesis in Drug Discovery

The facile synthesis of 1-bromo-1-hexyne via hypobromite oxidation and its moderate boiling point (153.9 °C) make it a practical, scalable alkynylating agent for introducing a C4 alkyl chain with a terminal alkyne handle into medicinal chemistry scaffolds, enabling rapid diversification of compound libraries.

Quote Request

Request a Quote for 1-Hexyne, 1-bromo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.